Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride is a bicyclic compound characterized by its unique diazabicyclo structure. This compound is known for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. The compound's systematic name reflects its complex structure, which consists of a tert-butyl group attached to a bicyclic framework containing nitrogen atoms.
The compound is classified under the chemical category of diazabicyclo compounds, which are often utilized as intermediates in organic synthesis. The chemical formula for tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride is C11H21ClN2O2, and it has a molecular weight of approximately 248.75 g/mol . It is also recognized by its CAS number 2227107-91-5.
The synthesis of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride typically employs enantioselective construction techniques. One common method involves the formation of the bicyclic core through cyclization reactions that incorporate diazabicyclo intermediates. Specifically, the synthesis may include:
Technical details regarding specific reagents and conditions are critical for optimizing yields and purity during synthesis .
The molecular structure of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride features a bicyclic system with two nitrogen atoms integrated into the ring structure. The structural representation can be described as follows:
The compound's stereochemistry plays a crucial role in its biological activity, particularly in interactions with biological targets .
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for synthesizing derivatives or modifying the compound for specific applications .
The mechanism of action of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride involves its interaction with specific molecular targets within biological systems:
Research indicates that these mechanisms may be leveraged in drug development for therapeutic applications .
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory settings .
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride has diverse applications in scientific research:
The versatility of this compound highlights its significance in both academic research and industrial chemistry .
The enantioselective construction of the diazabicyclo[4.2.0]octane core relies on strategic cyclization techniques. Key precursors include chiral amines or amino acid derivatives, which undergo ring closure to form the strained bicyclic system with defined stereocenters. For example, intramolecular [2+2] cycloadditions or transition-metal-catalyzed cyclizations enable asymmetric formation of the four-membered ring fused to a piperazine-like moiety. The trans-fusion at the ring junction is particularly challenging due to geometric constraints, often necessitating chiral auxiliaries or asymmetric catalysts to achieve high enantiomeric excess (>95% ee). These scaffolds serve as rigid templates for drug design, leveraging their three-dimensional structure to enhance target binding selectivity in pharmaceutical applications .
Catalytic asymmetric methods are pivotal for efficient bicyclic heterocycle synthesis. Chiral palladium complexes (e.g., Pd-BINAP systems) catalyze cyclizations via C–N bond formation, while organocatalysts like proline-derived amines facilitate enantioselective Mannich reactions to establish stereocenters adjacent to nitrogen. Recent advances employ copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazole intermediates that rearrange into the diazabicyclo core. The table below compares catalytic approaches:
Table 1: Catalytic Systems for Enantioselective Scaffold Formation
Catalyst Type | Reaction | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Pd/(R)-BINAP | Intramolecular amination | 98 | 85 | Sensitive to steric bulk |
Cu/(S)-Ph-PyBox | Strain-promoted cyclization | 96 | 78 | Requires high dilution |
Diarylprolinol silyl ether | Tandem Michael-cyclization | 92 | 80 | Limited to specific substrates |
These methods achieve high stereocontrol but require optimization of catalyst loading (typically 5–10 mol%) and temperature (0–25°C) to minimize byproducts .
The tert-butoxycarbonyl (Boc) group serves dual functions: it protects the secondary amine during scaffold assembly and enhances solubility for subsequent transformations. Its steric bulk shields the reactive nitrogen from undesired nucleophilic attacks or oxidation, while the electron-withdrawing carbamate moiety moderates ring strain effects in the diazabicyclo[4.2.0]octane core. Crucially, the Boc group is stable under basic conditions and mild Lewis acids but cleaved selectively with trifluoroacetic acid (TFA) to liberate the amine for hydrochloride salt formation. This orthogonal protection is indispensable for synthesizing Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate, as evidenced by its prevalence in intermediate isolation and characterization (CAS: 885271-73-8) [4].
Hydrochloride salt formation is critical for improving crystallinity, stability, and bioavailability. The free base of Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate is dissolved in ethereal solvents (e.g., diethyl ether or methyl tert-butyl ether) and treated with hydrogen chloride (HCl) gas or 4M HCl in dioxane. Counterion selection avoids phosphates or sulfates that could form insoluble adducts. Anhydrous conditions are essential to prevent Boc deprotection during acidification. The optimal stoichiometry is 1.05–1.10 equivalents of HCl to avoid dihydrochloride formation, yielding a crystalline solid with >99% purity after isolation.
Table 2: Solvent Optimization for Hydrochloride Crystallization
Solvent System | Acid Source | Crystallinity | Purity (%) | Yield (%) |
---|---|---|---|---|
Diethyl ether | HCl (g) | High | 99.5 | 90 |
Ethyl acetate | 4M HCl/dioxane | Moderate | 98.2 | 85 |
THF/heptane (1:3) | Acetyl chloride/MeOH | Low | 97.1 | 75 |
Scale-up synthesis requires balancing reaction kinetics and safety. Key parameters include:
These optimizations enable kilogram-scale production with consistent yields (78–82%) and purity [4] .
Purification addresses two key challenges: removing enantiomeric impurities and separating hydrolyzed Boc byproducts. Flash chromatography on silica gel (gradient: 10–50% ethyl acetate/hexane) resolves diastereomers when chiral auxiliaries are used. Preparative HPLC employs C18 columns with ion-pairing agents (0.1% trifluoroacetic acid in acetonitrile/water) for final hydrochloride salt polishing. Critical parameters include:
Table 3: Purification Performance Metrics
Technique | Resolution (Rs) | Recovery (%) | Purity Target | Throughput (g/day) |
---|---|---|---|---|
Flash chromatography | 1.5–2.0 | 85–90 | 98.5% | 100 |
Preparative HPLC | >2.0 | 75–80 | 99.9% | 20 |
Post-purification, the hydrochloride salt is stored at 2–8°C under inert gas to prevent degradation [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0